molecular formula C11H10N2O4S2 B8388418 2-hydroxy-N-(4-methylsulfonylthiazol-2-yl)benzamide

2-hydroxy-N-(4-methylsulfonylthiazol-2-yl)benzamide

Cat. No. B8388418
M. Wt: 298.3 g/mol
InChI Key: WIWPTQGWEWQFLT-UHFFFAOYSA-N
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Patent
US08895752B2

Procedure details

2-{[4-(methylsulfonyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate (62, 118.2 mg, 0.3473 mmol) was suspended in conc. hydrochloric acid (2.0 mL) and stirred rapidly. The slurry become homogenous momentarily, and then re-precipitates. The suspension was stirred rapidly at 50° C. for 16 hours before cooling, and filtering on a fine fritted funnel. The solids were washed with water (ca. 5 mL), and dried in vacuo to give 60 as a colorless powder.
Name
2-{[4-(methylsulfonyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate
Quantity
118.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:22])[NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:21])(=[O:20])=[O:19])[N:17]=1)(=O)C>Cl>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([NH:12][C:13]1[S:14][CH:15]=[C:16]([S:18]([CH3:21])(=[O:20])=[O:19])[N:17]=1)=[O:22]

Inputs

Step One
Name
2-{[4-(methylsulfonyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate
Quantity
118.2 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=C(N1)S(=O)(=O)C)=O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
re-precipitates
STIRRING
Type
STIRRING
Details
The suspension was stirred rapidly at 50° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
filtering on a fine fritted funnel
WASH
Type
WASH
Details
The solids were washed with water (ca. 5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC=2SC=C(N2)S(=O)(=O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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